molecular formula C12H12FN5O2 B048363 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine CAS No. 113494-35-2

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine

Cat. No.: B048363
CAS No.: 113494-35-2
M. Wt: 277.25 g/mol
InChI Key: WZOOFTLTBYMEDU-UHFFFAOYSA-N
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Description

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6th position and a 4-fluoro-3-nitrophenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Substitution with 4-Fluoro-3-nitrophenyl Group: The final step involves the nucleophilic aromatic substitution reaction where the pyrimidine ring is reacted with 4-fluoro-3-nitrobenzene under suitable conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of 6-ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-dicarboxylic acid.

    Reduction: Formation of 6-ethyl-5-(4-fluoro-3-aminophenyl)pyrimidine-2,4-diamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    5-(4-Fluoro-3-nitrophenyl)pyrimidine-2,4-diamine: Lacks the ethyl group at the 6th position.

    6-Ethyl-5-phenylpyrimidine-2,4-diamine: Lacks the fluoro and nitro substituents on the phenyl ring.

    6-Ethyl-5-(4-chloro-3-nitrophenyl)pyrimidine-2,4-diamine: Contains a chloro group instead of a fluoro group.

Uniqueness: The unique combination of the ethyl group at the 6th position and the 4-fluoro-3-nitrophenyl group at the 5th position imparts distinct chemical and biological properties to 6-Ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-ethyl-5-(4-fluoro-3-nitrophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOOFTLTBYMEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150421
Record name 4'-Fluoro-3'-nitropyrimethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113494-35-2
Record name 4'-Fluoro-3'-nitropyrimethamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113494352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-3'-nitropyrimethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-3'-NITROPYRIMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ46TDS01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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